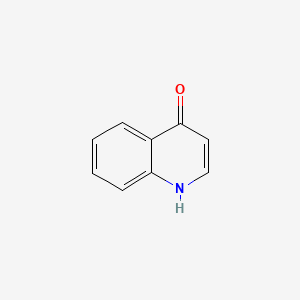

4-Hydroxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZDQRJGMBOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209980 | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-37-3, 611-36-9 | |

| Record name | 4(1H)-Quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 529-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 4-Hydroxyquinolines from Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. Among its derivatives, 4-hydroxyquinolines are of particular interest due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-hydroxyquinolines starting from aniline, with a focus on the Conrad-Limpach and Camps syntheses. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of these valuable compounds.

Key Synthetic Strategies

The synthesis of 4-hydroxyquinolines from anilines can be broadly categorized into two main strategies: the condensation of anilines with β-ketoesters and the intramolecular cyclization of pre-functionalized aniline derivatives. The Conrad-Limpach-Knorr synthesis exemplifies the former, while the Camps cyclization represents the latter.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a cornerstone method for the preparation of 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester.[1][2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[2]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is the kinetically favored pathway at lower temperatures.[2] The resulting intermediate then undergoes dehydration to form an enamine. The crucial cyclization step requires high temperatures, typically around 250 °C, to effect an intramolecular electrophilic attack of the enamine on the aniline ring, followed by elimination of an alcohol to afford the 4-hydroxyquinoline product.[1]

References

Conrad-Limpach synthesis of 4-Hydroxyquinoline

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Introduction

The Conrad-Limpach synthesis is a classic and widely utilized method for the preparation of 4-hydroxyquinolines, a key structural motif present in numerous natural products, pharmaceuticals, and functional materials. The reaction proceeds in a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a thermal cyclization to yield the final 4-hydroxyquinoline product. The regiochemical outcome of the synthesis is dependent on the reaction temperature, with lower temperatures favoring the Knorr synthesis product (2-hydroxyquinoline).

This guide provides a detailed overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism

The synthesis initiates with the acid-catalyzed condensation of an aniline with a β-ketoester. This step forms a Schiff base, which then tautomerizes to a more stable enamine, specifically a β-aminoacrylate. The subsequent and rate-determining step is the high-temperature intramolecular cyclization of this intermediate. This cyclization occurs via an electrophilic aromatic substitution mechanism, where the enamine attacks the aromatic ring of the aniline moiety. The final step is a dehydration event that leads to the formation of the aromatic this compound ring system.

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Quantitative Data

The yield of the Conrad-Limpach synthesis is highly dependent on the nature of the substituents on both the aniline and the β-ketoester, as well as the reaction conditions. The following tables summarize the reported yields for the synthesis of various this compound derivatives.

Table 1: Effect of Substituents on Aniline on Overall Yield

| Aniline Substituent | β-Ketoester | Cyclization Temperature (°C) | Overall Yield (%) |

| H | Ethyl acetoacetate | 250 | 70-80 |

| 3-Methoxy | Ethyl acetoacetate | 250-260 | 65 |

| 4-Methyl | Ethyl acetoacetate | 250 | 75 |

| 4-Chloro | Ethyl acetoacetate | 250 | 60 |

| 3-Nitro | Ethyl acetoacetate | 250 | 50 |

Table 2: Effect of β-Ketoester on Overall Yield

| Aniline | β-Ketoester | Cyclization Temperature (°C) | Overall Yield (%) |

| Aniline | Ethyl acetoacetate | 250 | 70-80 |

| Aniline | Ethyl benzoylacetate | 250 | 60 |

| Aniline | Diethyl malonate | Not applicable* | - |

*Diethyl malonate does not typically undergo the Conrad-Limpach synthesis to form the corresponding this compound.

Experimental Protocols

The following are generalized experimental protocols for the two key steps of the Conrad-Limpach synthesis.

Step 1: Synthesis of β-Aminoacrylate Intermediate

-

Reagents and Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aniline (1.0 eq.), the β-ketoester (1.1 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq.). A solvent such as toluene or xylene is typically used to facilitate water removal.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and monitor the removal of water via the Dean-Stark trap. The reaction is generally complete when the theoretical amount of water has been collected.

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude β-aminoacrylate intermediate can be purified by recrystallization or column chromatography, or in many cases, used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reagents and Setup: The crude or purified β-aminoacrylate intermediate is placed in a high-boiling point solvent, such as Dowtherm A or paraffin oil, in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Reaction: The mixture is heated to a high temperature, typically in the range of 250-280°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

Spectroscopic data of 4-Hydroxyquinoline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of foundational molecules like this compound is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |

| A | 11.91 |

| B | 8.167 |

| C | 7.970 |

| D | 7.678 |

| E | 7.605 |

| F | 7.358 |

| G | 6.115 |

| Note: Data acquired on a 400 MHz instrument in DMSO-d6.[1][2] |

¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |

| C2 | 164.5 |

| C3 | 102.7 |

| C4 | 178.1 |

| C4a | 124.8 |

| C5 | 124.3 |

| C6 | 123.5 |

| C7 | 132.1 |

| C8 | 115.8 |

| C8a | 140.7 |

| Note: Data acquired in DMSO-d6. |

Infrared (IR) Spectroscopy

| Technique | Key Absorption Bands (cm⁻¹) |

| KBr disc | 3410 (O-H stretch), 3050 (aromatic C-H stretch), 1640 (C=O stretch), 1590, 1550, 1470 (aromatic C=C stretch) |

| Nujol mull | Consistent with KBr disc, with additional peaks from nujol. |

Mass Spectrometry (MS)

| Technique | m/z Value | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 145.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 117.0 | 55.3 | [M-CO]⁺ | |

| 90.0 | 19.9 | ||

| 89.0 | 15.9 | ||

| 116.0 | 8.4 | ||

| 63.0 | 8.3 | ||

| Note: Data obtained via direct insertion at 75 eV.[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it within the instrument.[4]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.

-

For ¹H NMR, set the appropriate acquisition parameters, including a sufficient number of scans (typically 8-16), spectral width, and a suitable relaxation delay.

-

For ¹³C NMR, tune the probe to the ¹³C frequency. The spectrum is generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Acquire the Free Induction Decay (FID).

Data Processing:

-

Perform a Fourier transform on the acquired FID to convert the time-domain data into the frequency domain.

-

Apply phase correction and baseline correction to the spectrum.

-

Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (around 50 mg) of this compound in a volatile solvent like methylene chloride or acetone.

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

-

Finely grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Tautomeric Dance of 4-Hydroxyquinoline and 4-Quinolone: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structures is paramount. Tautomerism, a form of constitutional isomerism, presents a critical consideration in the design and function of pharmacologically active molecules. This technical guide delves into the core principles of the tautomeric equilibrium between 4-hydroxyquinoline and its keto form, 4-quinolone, providing a comprehensive overview of the quantitative data, experimental methodologies, and influencing factors that govern this dynamic relationship.

The equilibrium between the enol form (this compound) and the keto form (4-quinolone) is a pivotal characteristic of this heterocyclic system, influencing its chemical reactivity, biological activity, and spectroscopic properties.[1][2] The predominance of one tautomer over the other is dictated by a delicate balance of factors including solvent polarity, substituent effects, and physical state.[3][4]

Tautomeric Equilibrium: A Quantitative Perspective

The position of the tautomeric equilibrium is a key parameter in understanding the behavior of this compound and its derivatives. While the keto form, 4-quinolone, is generally favored in both solid and solution states, the enol form can be significantly populated under certain conditions.[3] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between the tautomers.

| Compound/Condition | Method | Energy Difference (Keto vs. Enol) | Predominant Tautomer | Reference |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | B3LYP/6-311++G(d,p) | 27 kJ mol⁻¹ (Enol more stable) | Hydroxyquinoline | |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | B3LYP/6-311++G(d,p) | 38 kJ mol⁻¹ (Enol more stable) | Hydroxyquinoline | |

| 8-Hydroxyquinoline (8HQ) Derivatives | DFT/B3LYP/6-311G** | > 40 kJ/mol (Enol more stable) | Hydroxyquinoline | |

| Unsubstituted this compound (Gas Phase) | B3LYP/6-311++G(d,p) | Keto form is favored | Quinolone | |

| Unsubstituted this compound (Polar Solvents) | Experimental (NMR, UV/Vis) | Keto form is favored | Quinolone |

Note: The energy difference values from computational studies indicate the relative stability of the tautomers in the gas phase, unless a solvent model is specified. A positive energy difference in favor of the enol form indicates that the hydroxyquinoline tautomer is more stable.

Factors Influencing the Tautomeric Equilibrium

The tautomeric equilibrium of the this compound/4-quinolone system is not static and can be significantly influenced by various internal and external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, such as water and dimethyl sulfoxide (DMSO), tend to favor the more polar keto form (4-quinolone) through hydrogen bonding and dipole-dipole interactions. In contrast, non-polar solvents can shift the equilibrium towards the less polar enol form (this compound).

Caption: Solvent polarity shifts the equilibrium.

Substituent Effects

The electronic nature of substituents on the quinoline ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the keto and enol forms by influencing the acidity of the hydroxyl group and the basicity of the nitrogen atom. For instance, theoretical studies on substituted 4-hydroxyquinolines have shown that the stability of the enol form can be modulated by the position and nature of the substituent.

Caption: Substituents tune tautomer preference.

Experimental Protocols for Tautomerism Investigation

A variety of experimental techniques are employed to study the tautomerism of this compound and 4-quinolone, each providing unique insights into the structural and dynamic aspects of the equilibrium.

UV/Vis Spectroscopy

Methodology: UV/Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The enol and keto forms exhibit distinct absorption spectra. By measuring the absorbance at specific wavelengths characteristic of each tautomer in different solvents or at different pH values, the equilibrium constant (K_T) can be determined. The individual spectra of the "locked" tautomers (e.g., O-methylated for the enol form and N-methylated for the keto form) are often used as references.

Workflow:

Caption: UV/Vis workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the predominant tautomeric form in solution. The chemical shifts of specific protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms. For example, the chemical shift of the C4 carbon is a key indicator: a value around 170-180 ppm is characteristic of a carbonyl group (keto form), while a value in the aromatic region is expected for the enol form. The presence of an N-H proton signal in ¹H NMR is also indicative of the 4-quinolone tautomer.

Infrared (IR) Spectroscopy

Methodology: IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The keto form (4-quinolone) will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1600-1650 cm⁻¹. The enol form (this compound) will show a characteristic O-H stretching band.

X-ray Crystallography

Methodology: X-ray crystallography provides definitive structural information in the solid state. By analyzing the crystal structure, the precise bond lengths and angles can be determined, unequivocally identifying the tautomeric form present in the crystal lattice. For instance, the C4-O bond length can differentiate between a single C-O bond (enol) and a double C=O bond (keto).

The Role of Tautomerism in Drug Development

The tautomeric state of a molecule can have profound implications for its biological activity. The different electronic and steric properties of tautomers can lead to different binding affinities for biological targets. For example, in the development of antimalarial drugs based on the 4-quinolone scaffold, preserving the 4-oxoquinoline structure was found to be crucial for activity, highlighting the importance of controlling the tautomeric equilibrium. Understanding and predicting the predominant tautomeric form under physiological conditions is therefore a critical aspect of rational drug design.

Conclusion

The tautomerism of this compound and 4-quinolone is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of this equilibrium, supported by robust experimental and computational data, is essential for researchers in medicinal chemistry and drug development. By leveraging the methodologies outlined in this guide, scientists can better predict and control the tautomeric behavior of quinoline-based compounds, ultimately leading to the design of more effective and targeted therapeutics.

References

The 4-Hydroxyquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 3g (a modified 4-hydroxyquinolone) | HCT116 (Colon) | In vitro cell proliferation | Promising | [1] |

| Compound 3g | A549 (Lung) | In vitro cell proliferation | - | [1] |

| Compound 3g | PC3 (Prostate) | In vitro cell proliferation | - | [1] |

| Compound 3g | MCF-7 (Breast) | In vitro cell proliferation | - | [1] |

| Clioquinol (8-hydroxyquinoline derivative) | HuCCT1 (Cholangiocarcinoma) | Cell Viability Assay | 2.84 | [2] |

| Clioquinol | Huh28 (Cholangiocarcinoma) | Cell Viability Assay | 4.69 | |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | Cell Viability Assay | 3.69 | |

| Nitroxoline | Huh28 (Cholangiocarcinoma) | Cell Viability Assay | 4.49 | |

| Compound 1 | DENV2-infected Vero cells | Viral Yield Reduction | 3.03 | |

| Compound 2 | DENV2-infected Vero cells | Viral Yield Reduction | 0.49 |

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Signaling Pathway: Several 4-aminoquinoline derivatives have been found to sensitize tumor cells to Akt inhibitors, suggesting an interaction with the PI3K/Akt pathway, which is critical for cell survival and proliferation.

-

Apoptosis Regulation: Some quinoline derivatives induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Antimicrobial Activity

The this compound scaffold is a core component of many antibacterial and antifungal agents. Its derivatives have shown broad-spectrum activity against various pathogens.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Brominated analog 3j | Aspergillus flavus | Antifungal Susceptibility | 1.05 (IC50) | |

| Compound 8 | Vancomycin-resistant Enterococcus faecium | Broth Microdilution | 4 | |

| Compounds 32, 33 | Aspergillus flavus | Antifungal Susceptibility | 12.5 | |

| Compounds 32, 33 | Fusarium oxysporum | Antifungal Susceptibility | 25 | |

| Compounds 32, 33 | Aspergillus niger | Antifungal Susceptibility | 25 | |

| Compounds 32, 33 | Cryptococcus neoformans | Antifungal Susceptibility | 25 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Derivatives of this compound have emerged as promising antiviral agents, exhibiting activity against a range of viruses, including Dengue virus (DENV) and Respiratory Syncytial Virus (RSV).

Quantitative Data: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Assay | IC50 (µM) | Reference |

| Compound 1 | DENV-2 | Plaque Reduction | 3.03 | |

| Compound 2 | DENV-2 | Plaque Reduction | 0.49 | |

| Compound 1b | RSV | High-throughput screening | 3.10-6.93 | |

| Compound 1g | RSV | High-throughput screening | 3.10-6.93 | |

| Compound 1h | RSV | High-throughput screening | 3.10-6.93 | |

| Compound 1af | RSV | High-throughput screening | 3.10-6.93 | |

| Compound 1ah | RSV | High-throughput screening | 3.10-6.93 | |

| Compound 1ae | IAV | High-throughput screening | 1.87 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus-Compound Incubation: A known titer of the virus is incubated with serial dilutions of the this compound derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixture.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation and Staining: The plates are incubated for several days to allow for plaque development. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated relative to a virus control (no compound), and the IC50 value is determined.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in the treatment of inflammatory disorders.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.

Methodology:

-

Animal Grouping and Compound Administration: Animals (typically rats or mice) are divided into groups. The test group receives the this compound derivative, the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Neuroprotective Activity

The this compound scaffold has also been investigated for its neuroprotective effects, with some derivatives showing promise in models of neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurotoxicity and neuroprotection.

Methodology:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: The cells are pre-treated with the this compound derivative for a specific period.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

-

Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay.

-

Data Analysis: The protective effect of the this compound derivative is determined by comparing the viability of pre-treated cells to that of cells exposed to the neurotoxin alone.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and neuropharmacology. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this compound derivatives is warranted to translate these promising preclinical findings into clinically effective therapies.

References

The Discovery and Design of 4-Hydroxyquinoline Derivatives: A Technical Guide

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide provides an in-depth overview of the discovery and design of this compound derivatives, intended for researchers, scientists, and drug development professionals. The guide covers key synthetic methodologies, structure-activity relationships, and biological applications, with a focus on presenting quantitative data and detailed experimental protocols.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through cyclization reactions. The Gould-Jacob and Conrad-Limpach reactions are fundamental and versatile methods for forming the core structure.[2]

Gould-Jacob Reaction

The Gould-Jacob reaction involves the condensation of an aniline with ethoxymethylenemalonic ester (EMME) to form an intermediate, which is then cyclized at high temperatures to yield the ethyl this compound-3-carboxylate.[2]

Conrad-Limpach Reaction

An alternative approach is the Conrad-Limpach reaction, which also serves as a foundational method for synthesizing 4-hydroxyquinolines.[3] Further modifications and alternative synthetic routes have been developed to introduce a variety of substituents and create diverse chemical libraries.[3]

Further Derivatization

The core this compound scaffold can be further modified through various reactions to enhance biological activity. Common derivatization strategies include Mannich reactions, Knoevenagel condensations, and the introduction of different substituents at various positions on the quinoline ring. For instance, the synthesis of this compound-3-carbohydrazide derivatives involves treating the corresponding ester with hydrazine.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline ring significantly influence the anticancer potency.

Anti-HIV Activity

A notable application of this compound derivatives is in the development of anti-HIV agents. These compounds can be designed to target key viral enzymes, such as HIV-1 integrase. The design strategy often involves merging the pharmacophores of known inhibitors to create novel scaffolds with improved activity. The mechanism of action for many of these inhibitors involves the chelation of divalent magnesium ions (Mg2+) in the enzyme's active site, which is crucial for its catalytic function.

Antimicrobial and Other Activities

The this compound core is a key component of quinolone antibiotics. Derivatives of this compound have demonstrated growth-inhibitory effects against intestinal bacteria. Additionally, these compounds have been investigated for their antioxidant, antimalarial, and neuroprotective properties. For example, kynurenic acid, a 2-carboxylic acid derivative of this compound, is an endogenous metabolite with neuroprotective potential.

Drug Discovery and Design Workflow

The process of discovering and designing novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives from the literature.

| Table 1: Synthesis Yields of this compound Derivatives | |

| Compound | Yield (%) |

| Ethyl this compound-3-carboxylate | 75 |

| 2-(4-Hydroxyquinolin-2-yl) Acetic Acid | 91 |

| Substituted Benzylidene Derivatives | 26 - 82 |

| This compound-3-carbohydrazide derivatives | 47.7 - 53.3 |

Data compiled from multiple sources.

| Table 2: Anti-HIV Activity of this compound-3-carbohydrazide Derivatives | |

| Compound ID | Inhibition (%) at 100 µM |

| 6a-e (benzoyl derivatives) | 8 - 32 |

| 7a-e (phenyl carboxamide derivatives) | 5 - 28 |

| AZT (control) | >99 |

Data from a study on newly synthesized anti-HIV agents.

| Table 3: Cytotoxicity of this compound Derivatives (IC50 in µM) | |

| Compound ID | HCT-15 (Colon Cancer) |

| IN17 (4-Hydroxyquinazoline scaffold) | 33.45 ± 1.79 |

| Olaparib (control) | 45.53 ± 3.13 |

Data from a study on PARPi-resistant cell lines.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Procedure for the Synthesis of Ethyl this compound-3-carboxylate

-

A solution of diethyl 2-((phenylamino)-methylene)malonate in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid is prepared.

-

The reaction mixture is heated using microwave irradiation at 250 °C and 180 W for 2 hours.

-

After cooling to room temperature, n-hexane (50 ml) is added, and the mixture is stirred for 15 minutes.

-

The precipitated solid is filtered and dried to obtain the crude product.

-

The final product is purified by crystallization from ethanol.

Synthesis of this compound-3-carbohydrazide

-

Ethyl this compound-3-carboxylate is treated with hydrazine hydrate in dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting hydrazide intermediate is isolated.

General Procedure for the Synthesis of Bisquinoline Derivatives

-

A this compound derivative (0.43 mmol), an aldehyde (e.g., paraformaldehyde or benzaldehyde, 0.43 mmol), and piperidine (0.43 mmol) are dissolved in 25 mL of toluene in a 50-mL round-bottom flask.

-

The mixture is heated at 60 °C for 1 hour, followed by evaporation of the solvent.

-

To the residue, NaOH (0.86 mmol) and 20 mL of distilled water are added, and the mixture is stirred for 1 hour at room temperature.

-

Four drops of concentrated HCl are added to precipitate the white crystalline product, which is then filtered.

Cytotoxicity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The living cells metabolize MTT into purple formazan crystals.

-

The formazan crystals are solubilized using a suitable solvent, such as DMSO.

-

The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Conclusion

The this compound scaffold remains a highly versatile and valuable platform for the discovery and design of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, while its broad range of biological activities continues to inspire new research directions. Future efforts in this field will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel mechanisms of action and therapeutic applications. The strategic application of computational tools, such as molecular docking, will further aid in the rational design of the next generation of this compound-based drugs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Potential of 4-Hydroxyquinoline Derivatives

Introduction

Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of degenerative diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has driven extensive research into the discovery of novel antioxidant compounds. Among the promising candidates, this compound derivatives have emerged as a significant class of therapeutic agents.[1][3] Their unique heterocyclic structure allows for potent free radical scavenging and metal ion chelation, making them a versatile scaffold for the development of new antioxidant drugs.[1] This guide provides a comprehensive technical overview of the antioxidant potential of this compound derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives is multifaceted, primarily stemming from two key chemical properties: hydrogen atom donation and metal ion chelation.

1.1 Hydrogen Atom Transfer (HAT)

The principal mechanism is attributed to the phenolic hydroxyl group (-OH) at the C4 position. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. The efficacy of this process is dependent on the stability of the resulting phenoxy radical. Substituents on the quinoline ring can significantly influence this stability; electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups at the ortho position to the hydroxyl group can render the resulting radical unstable, potentially leading to a pro-oxidant effect in certain environments.

1.2 Metal Ion Chelation

The quinoline scaffold is an effective chelator of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, this compound derivatives can inhibit the Fenton reaction, a major biological process that generates highly reactive and damaging hydroxyl radicals (•OH). This chelation ability prevents the participation of metal ions in redox cycling, thus reducing the overall oxidative burden.

Quantitative Antioxidant Potential

The antioxidant capacity of this compound derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, representing the concentration of the derivative required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant potency.

Table 1: Antioxidant Activity of 2-Phenylquinolin-4(1H)-one Derivatives

| Compound | Assay | Result | Standard (Trolox) |

|---|---|---|---|

| 3',4'-Dihydroxy-2-phenylquinolin-4(1H)-one | FRAP | 97.71% Trolox equivalents | 100% |

| 4'-Hydroxy-2-phenylquinolin-4(1H)-one | FRAP | 21.04% Trolox equivalents | 100% |

| 2-Phenylquinolin-4(1H)-one | FRAP | 1.41% Trolox equivalents | 100% |

| 3',4'-Dihydroxy-2-phenylquinolin-4(1H)-one | ORAC | 15.27 µM Trolox equivalents | - |

| 4'-Hydroxy-2-phenylquinolin-4(1H)-one | ORAC | 10.32 µM Trolox equivalents | - |

| 2-Phenylquinolin-4(1H)-one | ORAC | 9.18 µM Trolox equivalents | - |

Data sourced from a study on 2-phenylquinolin-4(1H)-ones, demonstrating that additional hydroxyl groups increase antioxidant activity.

Table 2: Antioxidant Activity of Various this compound Derivatives

| Derivative | Assay | IC₅₀ (µM) | Standard (Ascorbic Acid) IC₅₀ (µM) |

|---|---|---|---|

| 7-Chloro-4-hydroxyquinoline (CQ) | AAPH-induced hemolysis | > 100 (Pro-oxidant in vesicle) | - |

| 7-Fluoro-4-hydroxyquinoline (FQ) | AAPH-induced hemolysis | Inhibitory (dissolved in DMSO) | - |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) | AAPH-induced hemolysis | Pro-oxidant in vesicle | - |

| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable potential | - |

| 1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | High potential | - |

Data compiled from various studies highlighting the influence of substituents and solubility on antioxidant vs. pro-oxidant effects.

Involvement in Cellular Signaling Pathways

Beyond direct ROS scavenging, this compound derivatives can modulate cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is linked to inflammation and the cellular stress response.

In pathological conditions like Parkinson's disease, oxidative stress can lead to the activation of NF-κB, promoting inflammation and neuronal cell death. Certain tetrahydroquinoline derivatives have been shown to alleviate oxidative stress and suppress this NF-κB-mediated inflammation, suggesting a neuroprotective role. These compounds may exert their effects by reducing the intracellular ROS levels that act as upstream activators of the NF-κB signaling cascade.

Experimental Methodologies

Standardized protocols are crucial for the reproducible evaluation of antioxidant potential. Below are detailed methodologies for common in vitro assays.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like ethanol or methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add the DPPH solution to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100. The IC₅₀ value is then determined by plotting the % inhibition against the compound concentration.

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction in color is proportional to the antioxidant's potency.

-

Reagent Preparation:

-

The ABTS•⁺ radical is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).

-

This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Before the assay, the ABTS•⁺ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.

-

Incubate the reaction mixture for a short period (e.g., 6 minutes) at room temperature.

-

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage inhibition is calculated using the same formula as in the DPPH assay.

4.3 FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This solution should be warmed to 37°C before use.

-

Assay Procedure:

-

Add the test compound to the pre-warmed FRAP reagent.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the test compound is expressed as ferrous ion equivalents (e.g., mM Fe²⁺).

Conclusion

This compound derivatives represent a highly promising and versatile chemical scaffold for the development of novel antioxidant therapies. Their dual-action mechanism, involving both hydrogen atom transfer to neutralize free radicals and chelation of pro-oxidant metal ions, provides a robust defense against oxidative stress. Furthermore, their ability to modulate key cellular signaling pathways, such as NF-κB, underscores their potential to address the complex pathology of oxidative stress-related diseases. The structure-activity relationship is critical, as substitutions on the quinoline core can fine-tune the antioxidant potency. Continued systematic investigation, utilizing the standardized methodologies outlined in this guide, will be essential to unlock the full therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide to the Neuroprotective Effects of 4-Hydroxyquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective mechanisms, experimental validation, and therapeutic potential of 4-hydroxyquinoline compounds. The information is curated from recent scientific literature to support research and development in the field of neurodegenerative diseases.

Introduction to this compound Derivatives

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for designing compounds with a wide range of biological activities.[1] Derivatives of this core structure have garnered significant interest for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Kynurenic acid, a naturally occurring this compound-2-carboxylic acid, is an endogenous metabolite in humans and is recognized as a potential neuroprotective agent.

Core Neuroprotective Mechanisms

This compound derivatives exert their neuroprotective effects through multiple, often interconnected, signaling pathways. The primary mechanisms identified in the literature include activation of the Nrf2 antioxidant response, inhibition of key enzymes like Glycogen Synthase Kinase-3β (GSK-3β), and chelation of metal ions.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. During oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC).

Several this compound derivatives have been identified as potent activators of this pathway. For example, the 4-anilinoquinolinylchalcone derivative, (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one (Compound 13b) , has been shown to significantly increase Nrf2 protein expression and the subsequent transcription of its target genes, HO-1 and GCLC.

References

4-Hydroxyquinoline as a privileged structure in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Its unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents against a wide range of diseases. This technical guide provides a comprehensive overview of this compound's role as a privileged structure, detailing its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Therapeutic Applications and Bioactivity

The this compound scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. The versatility of this core structure allows for the fine-tuning of its pharmacological properties through the introduction of various substituents at different positions of the quinoline ring.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit the Forkhead box M1 (FoxM1) signaling pathway, a key regulator of cell cycle progression and tumorigenesis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 20 | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.61 | [1] |

| Derivative 13b | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.58 | [1] |

| Derivative 13a | Colo 320 (Colon Adenocarcinoma, Resistant) | 8.19 | [1] |

| Derivative 29 | Colo 320 (Colon Adenocarcinoma, Resistant) | 9.86 | [1] |

| Derivative 26 | Colo 320 (Colon Adenocarcinoma, Resistant) | 11 | [1] |

| Derivative 22 | Colo 320 (Colon Adenocarcinoma, Resistant) | 12.29 | |

| Derivative 28 | Colo 320 (Colon Adenocarcinoma, Resistant) | 14.08 | |

| Derivative 20 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 2.34 | |

| Derivative 13b | Colo 205 (Colon Adenocarcinoma, Sensitive) | 8.1 | |

| Derivative 22 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 11.79 | |

| Derivative 13a | Colo 205 (Colon Adenocarcinoma, Sensitive) | 11.86 | |

| Derivative 26 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 12.63 | |

| Compound 3g | HCT116 (Colon Carcinoma) | Promising | |

| Compound 3g | A549 (Lung Carcinoma) | Promising | |

| Compound 3g | PC3 (Prostate Carcinoma) | Promising | |

| Compound 3g | MCF-7 (Breast Carcinoma) | Promising | |

| IN17 | HCT-15 (Colon Carcinoma) | 33.45 ± 1.79 | |

| IN17 | HCC1937 (Breast Carcinoma) | 34.29 ± 2.68 | |

| Olaparib (Reference) | HCT-15 (Colon Carcinoma) | 45.53 ± 3.13 | |

| Olaparib (Reference) | HCC1937 (Breast Carcinoma) | 37.07 ± 1.89 | |

| Compound 6 | A549 (Lung), MCF-7 (Breast) | Higher than cisplatin | |

| Compound 7 | A549 (Lung), MCF-7 (Breast) | Higher than cisplatin |

Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific IC50 value in the abstract.

Antimicrobial Activity

This compound and its derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 8, 0.12, >1024, 0.12 | |

| Compound 12 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.24, 256, 0.12, 512, 0.12 | |

| Compound 13 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 128, 0.24, 512, 0.12 | |

| Compound 14 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 64, 0.12, 512, 0.12 | |

| Compound 15 | S. aureus, B. cereus | 0.8 µM | |

| Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |

| Compound 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |

| Compound 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |

| Compounds 27-32 | M. tuberculosis H37Ra (dormant) | IC50: 2.2 - 10 | |

| Compounds 27-32 | M. tuberculosis H37Ra (active) | IC50: 1.9 - 6.9 | |

| Compound 37 | Drug-resistant M. tuberculosis strains | 0.08 - 0.31 | |

| Compound 38 | Drug-resistant M. tuberculosis strains | 0.16 - 0.31 | |

| Compound f1 | S. aureus (MSSA) | 4 - 8 | |

| Compound f1 | S. aureus (MRSA/VISA) | 4 - 16 |

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents, particularly against HIV-1. Their mechanism of action can involve the inhibition of key viral enzymes like integrase, which is essential for the integration of the viral genome into the host cell's DNA.

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus | EC50 (µM) | Therapeutic Index (TI) | Reference |

| Compound 1 | HIV-1 | 0.31 | 242 | |

| Compound 2 | HIV-1 | 0.25 | 260 | |

| Compound 3 | HIV-1 | 0.22 | 266 | |

| Compound 4 | HIV-1 | 0.21 | 278 | |

| Compound 14 | HIV-1 | 0.25 | - | |

| 4m | HIV-1 Integrase (in vitro) | IC50: 0.7 | - | |

| 6c | HIV-1 Integrase (in vitro) | IC50: 0.8 | - | |

| 11b | HIV-1 Integrase Multimerization | 0.10 | - | |

| 15f | HIV-1 Integrase Multimerization | 0.08 | - |

Neuroprotective Effects

The neuroprotective properties of this compound derivatives are often linked to their antioxidant capabilities. By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.

Synthesis of the this compound Scaffold

Several synthetic strategies have been developed to construct the this compound core, with the Conrad-Limpach and Gould-Jacobs reactions being the most prominent.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. The reaction proceeds through a two-step sequence: the initial formation of an enamine intermediate, followed by a thermal cyclization to yield the this compound.

Gould-Jacobs Reaction

The Gould-Jacobs reaction utilizes an aniline and diethyl ethoxymethylenemalonate. The initial step is a nucleophilic substitution, followed by thermal cyclization, saponification, and finally decarboxylation to afford the this compound.

Key Signaling Pathways

FoxM1 Signaling Pathway in Cancer

The Forkhead box M1 (FoxM1) is a transcription factor that plays a critical role in cell cycle progression. Its overexpression is common in many cancers, promoting proliferation and metastasis. Certain this compound derivatives have been shown to inhibit this pathway.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus. It facilitates the insertion of the viral DNA into the host genome. Some this compound derivatives act as allosteric inhibitors of integrase, inducing its aberrant multimerization and thereby preventing its normal function.

Experimental Protocols

General Procedure for Conrad-Limpach Synthesis of 2-Substituted-4-hydroxyquinolines

This protocol describes a general method for the synthesis of 2-substituted-4-hydroxyquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aniline (1 equivalent) and a dialkyl malonate derivative (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

-

Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solvent.

-

Purification: Collect the precipitate by filtration and wash with a low-boiling point organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral activity of compounds by measuring the reduction in viral plaque formation.

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix the virus stock with each compound dilution and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) and the corresponding concentration of the test compound.

-

Incubation: Incubate the plates until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of the mechanisms of action of this compound-based compounds will undoubtedly lead to the discovery of new and more effective drugs for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

An In-depth Technical Guide to the Properties and Safety of 4-Hydroxyquinoline (CAS Number 611-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline, with the Chemical Abstracts Service (CAS) number 611-36-9, is a heterocyclic aromatic organic compound. It exists in tautomeric equilibrium with its keto form, 4(1H)-quinolinone. This guide provides a comprehensive overview of the physicochemical properties, safety, handling, and biological activities of this compound, intended for professionals in research and drug development. The compound is a versatile precursor in the synthesis of various biologically active molecules and has demonstrated antimicrobial and enzyme-inhibiting properties.

Core Properties of this compound

Quantitative data regarding the physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Light beige to yellow crystalline powder or needles | [2] |

| Melting Point | 202-206 °C | [3] |

| Boiling Point | 264.27 °C (rough estimate) | [2] |

| Solubility | Soluble in methanol. Sparingly soluble in water. | |

| pKa | 2.23, 11.28 (at 20 °C) |

Spectral Data

| Spectrum Type | Key Features/Wavelengths | Reference(s) |

| UV/Vis (λmax) | 232, 317, 330 nm | |

| ¹H NMR, ¹³C NMR | Data available in public databases | |

| Mass Spectrometry | Data available in public databases | |

| Infrared (IR) | Conforms to standard spectra |

Safety and Toxicology

This compound is classified as hazardous and requires careful handling. The following tables summarize its toxicological profile and GHS classification.

GHS Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage

| Aspect | Recommendation | Reference(s) |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. |

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | |

| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are descriptions of standard protocols relevant to the assessment of this compound.

Synthesis of this compound (Conrad-Limpach Synthesis)

The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines.

Procedure:

-

Condensation: An aniline is reacted with a β-ketoester. This reaction is typically carried out at room temperature and results in the formation of a Schiff base.

-

Cyclization: The resulting Schiff base is heated to high temperatures (approximately 250 °C) in an inert solvent, such as mineral oil, to induce an electrocyclic ring closure.

-

Tautomerization and Aromatization: The cyclized intermediate undergoes a series of proton transfers and a keto-enol tautomerization to yield the final this compound product. The reaction is often catalyzed by a strong acid.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Procedure:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Animals are observed for a minimum of 14 days. Observations include mortality, clinical signs of toxicity, and body weight changes.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Procedure:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema and edema at specified intervals for up to 14 days. The reversibility of any lesions is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or corrosion.

Procedure:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Procedure:

-

Test System: Several strains of the bacterium Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.

-

Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

Detection of Revertants: The bacteria are plated on a minimal medium that lacks the required amino acid. Only bacteria that have undergone a reverse mutation to a prototrophic state will be able to grow and form colonies.

-

Evaluation: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a concentration-related increase in the number of revertants.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to interact with various biological pathways. The following diagrams illustrate some of the proposed mechanisms of action.

References

Methodological & Application

Application Notes: Synthesis and Anticancer Evaluation of 4-Hydroxyquinoline Derivatives

Introduction